molecular formula C10H17NO B13948467 Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- CAS No. 54533-29-8

Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-

Cat. No.: B13948467
CAS No.: 54533-29-8
M. Wt: 167.25 g/mol
InChI Key: AASUNBIGKXSKNF-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-: is an organic compound with the molecular formula C10H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2-methyl-1-oxo-2-butenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- typically involves the reaction of piperidine with a suitable acylating agent. One common method is the acylation of piperidine with 2-methyl-1-oxo-2-butenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the piperidine nitrogen, allowing it to participate in various chemical reactions. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Piperidine, 1-(1-oxo-2-butenyl)-
  • 2-Methyl-1-(1-piperidinyl)-2-buten-1-one

Comparison: Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- is unique due to the presence of the 2-methyl substituent, which can influence its reactivity and biological activity. Compared to Piperidine, 1-(1-oxo-2-butenyl)-, the additional methyl group can enhance its steric properties, potentially leading to different reaction pathways and biological interactions. Similarly, 2-Methyl-1-(1-piperidinyl)-2-buten-1-one shares structural similarities but may exhibit distinct chemical and biological properties due to variations in the position and nature of substituents.

Properties

CAS No.

54533-29-8

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-1-piperidin-1-ylbut-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-3-9(2)10(12)11-7-5-4-6-8-11/h3H,4-8H2,1-2H3

InChI Key

AASUNBIGKXSKNF-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)N1CCCCC1

Origin of Product

United States

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